2-(4-Ethylphenyl)phenol
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYGGFKZFPAHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683431 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374936-04-6 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions. For instance, the reaction between 4-ethylbromobenzene and phenol in the presence of a base like sodium hydroxide can yield 2-(4-Ethylphenyl)phenol .
Industrial Production Methods: On an industrial scale, the production of 2-(4-Ethylphenyl)phenol may involve the use of catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst, is another method that can be employed .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(4-Ethylphenyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)phenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate neurological health by affecting the permeability of the blood-brain barrier and interacting with specific receptors in the brain. Its metabolites, such as 4-ethylphenol sulfate, have been associated with anxiety phenotypes in certain conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylphenols: 4-Ethylphenol vs. 2-(4-Ethylphenyl)phenol
Key Differences :
- Acidity: The para-ethyl group in 4-Ethylphenol exerts a weak electron-donating effect, slightly decreasing phenol acidity (pKa ~10.2), whereas the biphenyl group in 2-(4-Ethylphenyl)phenol may further delocalize the hydroxyl proton, increasing acidity .
Arylphenols: 4-Phenylphenol (4-PP) vs. 2-(4-Ethylphenyl)phenol
Key Differences :
- Synthetic Routes: 4-PP is synthesized via Ullmann coupling, whereas 2-(4-Ethylphenyl)phenol derivatives are often prepared via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
Schiff Base Derivatives
Schiff bases derived from 2-(4-Ethylphenyl)phenol, such as 2-[(4-Ethylphenyl)iminomethyl]-3,5-dimethoxyphenol (), exhibit distinct properties:
- Hydrogen Bonding : Intramolecular N–H⋯O hydrogen bonding stabilizes the keto-amine tautomer, enhancing crystallinity and thermal stability .
- Bioactivity: These derivatives show marked antimicrobial and antitumor activities, surpassing simpler alkylphenols due to the imine functional group .
Substituent Position Analysis: Ortho vs. Para
Key Insight: Ortho substitution in 2-(4-Ethylphenyl)phenol reduces rotational freedom, favoring planar molecular conformations critical for π-π stacking in crystal structures .
Q & A
Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)phenol, and how can purity be optimized?
Synthesis typically involves condensation reactions between phenolic aldehydes and ethyl-substituted aromatic amines. For example, refluxing 4-ethylaniline with a phenolic precursor in ethanol under acidic conditions yields the target compound, with purification via recrystallization or chromatography . Purity optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials or side products.
Q. What spectroscopic techniques are essential for characterizing 2-(4-Ethylphenyl)phenol?
Key techniques include:
- NMR spectroscopy : To confirm hydrogen environments and substituent positions (e.g., aromatic protons and ethyl group integration) .
- Infrared (IR) spectroscopy : To identify functional groups like O–H (phenolic) and C–N (imine) stretches.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 2-(4-Ethylphenyl)phenol derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, a study on a related Schiff base compound revealed a dihedral angle of 45.42° between aromatic rings and an intramolecular O–H⋯N hydrogen bond (2.551 Å), stabilizing the phenol-imine tautomer . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal ellipsoids and validating structural models .
Q. What methodologies address contradictions in hydrogen-bonding patterns across studies?
Graph set analysis (e.g., Etter’s rules) systematically categorizes hydrogen-bonding motifs, distinguishing intra- vs. intermolecular interactions. For instance, conflicting reports on tautomeric forms (phenol-imine vs. keto-amine) can be resolved by comparing hydrogen bond geometries (O⋯N distances, angles) from SC-XRD data and validating with computational tools like Gaussian for energy minimization .
Q. How can computational modeling predict the biological activity of 2-(4-Ethylphenyl)phenol derivatives?
Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, identifying potential binding affinities for enzymes or receptors. For example, derivatives with extended aromatic systems show promise as kinase inhibitors due to π-π stacking with ATP-binding pockets . Density functional theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies mitigate challenges in crystallizing 2-(4-Ethylphenyl)phenol derivatives?
Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes crystal growth. Additives like crown ethers can template molecular packing. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data resolution. WinGX software aids in space group determination and data reduction .
Data Analysis and Validation
Q. How should researchers validate crystallographic data for publication?
- CheckCIF/PLATON : Identifies symmetry errors, missed voids, and ADDSYM alerts.
- R-factor convergence : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution datasets.
- Residual electron density maps : Confirm absence of unmodeled peaks (>1 e⁻/ų) .
Q. What statistical approaches reconcile discrepancies in reaction yields reported in literature?
Design of experiments (DoE) methods, such as factorial design, identify critical variables (e.g., temperature, solvent polarity). Meta-analyses of published data using tools like RevMan can highlight trends (e.g., ethanol vs. DMF as optimal solvents) .
Applications in Scientific Research
Q. What role does 2-(4-Ethylphenyl)phenol play in supramolecular chemistry?
Its phenolic OH and aromatic ethyl groups participate in hydrogen bonding and van der Waals interactions, enabling the design of coordination polymers or host-guest systems. For example, metal-organic frameworks (MOFs) incorporating this moiety exhibit tunable porosity for gas storage .
Q. How are derivatives of 2-(4-Ethylphenyl)phenol explored in drug discovery?
Structural analogs with electron-withdrawing groups (e.g., –NO₂, –Cl) show enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . In vitro assays (e.g., MTT for cytotoxicity) and pharmacokinetic profiling (e.g., LogP via shake-flask method) guide lead optimization .
Tables
Table 1. Key Crystallographic Data for 2-(4-Ethylphenyl)phenol Derivatives
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (aromatic) | 45.42° |
| O–H⋯N distance | 2.551 Å |
| R-factor | 0.040 |
Table 2. Optimized Reaction Conditions for Synthesis
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 61 |
| DMF | 120 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
